![molecular formula C22H19N5O3 B2423881 6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-03-6](/img/structure/B2423881.png)
6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound “6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that likely contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of imidazoles and tetraynes to produce various multifunctionalized tricyclic isoindole-1,3-diones . This approach does not require directing groups and can produce highly substituted isoindole-1,3-diones in good yields in the absence of metals, catalysts, and bases .Chemical Reactions Analysis
The overall transformation involved in the synthesis of similar compounds involves the formation of three new C-C bonds and two new Caryl-O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Antinociceptive and Analgesic Effects
- Antinociceptive Properties in Mice : Research on imidazolidine derivatives like hydantoins has shown that these compounds, due to their structural similarity with phenytoin, can produce analgesia in mice. A particular derivative, IM-3, demonstrated significant antinociceptive effects in mice, likely mediated by anti-inflammatory mechanisms, without affecting motor coordination or anxiety behavior (Queiroz et al., 2015).
- Antinociceptive Activity of Amide Derivatives : Structural features of antiepileptic drugs like phenytoin and levetiracetam were combined to enhance antinociceptive activity. Certain amide derivatives of imidazolidine-2,4-dione showed significant antinociceptive properties in a mouse model of acute pain, with a notable compound exhibiting long-lasting effects without impairing motor functions (Czopek et al., 2016).
Hypoglycemic and Hypolipidemic Activities
- Synthesis and Hypoglycemic Activity : A series of compounds with the 4-(2-methyl-2-phenylpropoxy) benzyl moiety, including derivatives of thiazolidine-2,4-dione, demonstrated hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice, highlighting their potential as therapeutic agents for diabetes and related conditions (Sohda et al., 1982).
- Novel Euglycemic and Hypolipidemic Agents : Substituted 5-[4-[2-(6,7-dimethyl-1,2,3,4-tetrahydro-2-oxo-4-quinoxalinyl)ethoxy]phenyl]methylene]thiazolidine-2,4-diones were synthesized and showed potent euglycemic and hypolipidemic activities in Wistar male rats. Compound 4a was identified as a particularly potent agent, indicating potential for the treatment of metabolic disorders (Gupta et al., 2005).
Anticonvulsant and Neuroprotective Effects
- Anticonvulsant Activities : Studies have revealed that compounds such as 7-Nitroindazole and 1-(2-(Trifluoromethylphenyl)-imidazole have anticonvulsant effects independent of their anticipated inhibitory actions on neuronal nitric-oxide synthase. The anticonvulsant effects might be related to undefined properties of nitrogen-containing chemical structures, suggesting a broader spectrum of neuroprotective mechanisms (Matsumura et al., 2008).
Anticancer Properties
- Tumor Inhibitory Triazenes : Imidazole and phenyl dialkyi triazenes were synthesized and investigated for anti-cancer activity. Active triazenes had a broad spectrum of action and were effective against tumors not sensitive to conventional alkylating agents, indicating the potential for developing new cancer therapies (Audette et al., 1973).
Safety and Hazards
properties
IUPAC Name |
6-(2-ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-3-30-17-12-8-7-11-15(17)27-16(14-9-5-4-6-10-14)13-26-18-19(23-21(26)27)25(2)22(29)24-20(18)28/h4-13H,3H2,1-2H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBZEDKDFSUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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